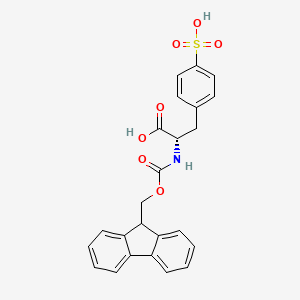

(S)-Fmoc-phenylalanine-4-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Fmoc-phenylalanine-4-sulfonic acid is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of phenylalanine and a sulfonic acid group attached to the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-phenylalanine-4-sulfonic acid typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Sulfonation: The protected phenylalanine is then subjected to sulfonation. This involves the introduction of a sulfonic acid group at the para position of the phenyl ring. This can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Protection: Large quantities of phenylalanine are reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base.

Controlled Sulfonation: The protected phenylalanine is then sulfonated using industrial-grade sulfonating agents under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Fmoc-phenylalanine-4-sulfonic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Substitution Reactions: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Deprotected Phenylalanine: Removal of the Fmoc group yields phenylalanine-4-sulfonic acid.

Peptides: Coupling reactions yield peptides with the desired sequence.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-Fmoc-phenylalanine-4-sulfonic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.

Bioconjugation: The compound can be used to introduce sulfonic acid groups into peptides and proteins, enhancing their solubility and stability.

Drug Development: It is used in the synthesis of peptide-based drugs and as a building block for the development of novel therapeutics.

Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Mecanismo De Acción

The mechanism of action of (S)-Fmoc-phenylalanine-4-sulfonic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The sulfonic acid group enhances the solubility and stability of the resulting peptides. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-phenylalanine: Similar to (S)-Fmoc-phenylalanine-4-sulfonic acid but lacks the sulfonic acid group.

Boc-phenylalanine: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

Cbz-phenylalanine: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness

This compound is unique due to the presence of the sulfonic acid group, which enhances the solubility and stability of peptides. This makes it particularly useful in applications where these properties are desired, such as in the development of peptide-based drugs and bioconjugates.

Actividad Biológica

(S)-Fmoc-phenylalanine-4-sulfonic acid is a derivative of the essential amino acid phenylalanine, distinguished by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonic acid moiety. This compound has garnered significant interest in biochemical research due to its versatile applications in peptide synthesis, bioconjugation, and antimicrobial activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

The synthesis of this compound typically involves two main steps: protection of the amino group with the Fmoc group and introduction of the sulfonic acid group at the para position of the phenyl ring. The following table summarizes the key chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C24H21NO7S |

| Molecular Weight | 445.49 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Stable under mild conditions |

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interaction with biological molecules. The Fmoc group protects the amino functionality during synthesis, while the sulfonic acid group enhances solubility and stability. Upon deprotection, the free amino group can engage in further coupling reactions to form peptides.

Applications in Biological Studies

- Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis due to its stability and ease of deprotection. It allows for the formation of complex peptide structures that are crucial for various biological functions.

- Bioconjugation : this compound can introduce sulfonic acid groups into peptides and proteins, improving their solubility and stability, which is vital for drug delivery systems.

- Antibacterial Activity : Recent studies have shown that Fmoc-phenylalanine exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism involves the release of Fmoc-F from hydrogel matrices, which disrupts bacterial membrane integrity and induces oxidative stress .

Case Study: Antibacterial Properties

A study investigated the antibacterial effects of Fmoc-phenylalanine hydrogels against various bacterial strains. The findings indicated that:

- Mechanism : At lower concentrations, Fmoc-F inhibits bacterial growth by entering cells and reducing glutathione levels. At higher concentrations, it triggers oxidative stress leading to bacterial cell death.

- Efficacy : The hydrogel form showed reduced bacterial loads in infected wounds in mouse models, demonstrating potential for clinical application in wound healing .

Self-Assembly Studies

Research has also explored self-assembly properties of Fmoc-protected amino acids, including this compound. These studies revealed:

- Nanofiber Formation : Fmoc-protected peptides can form nanofibers through π-π stacking and hydrogen bonding, leading to hydrogels suitable for various biomedical applications .

- Fluorescence Properties : Changes in fluorescence intensity correlated with concentration variations, indicating supramolecular interactions that are essential for understanding their assembly mechanisms .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its sulfonic acid group, which enhances solubility compared to other Fmoc-protected derivatives like Fmoc-phenylalanine or Boc-protected phenylalanine. The following table compares these compounds:

| Compound | Protecting Group | Sulfonic Acid Group | Solubility Enhancement |

|---|---|---|---|

| This compound | Fmoc | Yes | High |

| Fmoc-phenylalanine | Fmoc | No | Moderate |

| Boc-phenylalanine | Boc | No | Low |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQABOTKLHIEO-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.